5-(1,3-benzodioxol-5-ylmethylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(1,3-benzodioxol-5-ylmethylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is a useful research compound. Its molecular formula is C15H14N2O4S and its molecular weight is 318.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.06742811 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
Synthesis of Thiophene Derivatives : Research indicates that related thiazole compounds are utilized in the synthesis of thiophene derivatives through reactions with electrophilic reagents, showcasing their role in the development of new organic compounds with potential application in drug discovery and development (Elnagdi et al., 2002).
Anti-tumor Agents : Some thiazole derivatives have been synthesized and evaluated for their anti-tumor activities, indicating promising results against hepatocellular carcinoma cell lines. This suggests the potential of thiazole compounds in cancer treatment (Gomha et al., 2016).
Material Science
- Polymer Solar Cells : Thiazole compounds have also been incorporated into copolymers for high-efficiency polymer solar cells. These materials have demonstrated significant improvements in power conversion efficiency, highlighting their potential in renewable energy technologies (Qin et al., 2009).
Antioxidant and Antimicrobial Applications
Lipid Peroxidation Inhibition : Studies on 2-amino-5-alkylidenethiazol-4-ones have shown significant antioxidant activity, indicating their potential as lipid peroxidation inhibitors. This could have implications for their use in preventing oxidative stress-related diseases (Zvezdanović et al., 2014).
Antibacterial and Antifungal Activities : Novel thiazolidin-4-one derivatives have been synthesized and tested for their antibacterial and antifungal activities, showing moderate in vitro activities against tested microorganisms. This demonstrates the potential of thiazole and related compounds in developing new antimicrobial agents (Patil et al., 2011).
Properties
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-morpholin-4-yl-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-14-13(22-15(16-14)17-3-5-19-6-4-17)8-10-1-2-11-12(7-10)21-9-20-11/h1-2,7-8H,3-6,9H2/b13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERHOHWGFSIAAT-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC4=C(C=C3)OCO4)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.